4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Catalog No.
S832189
CAS No.
694499-26-8
M.F
C13H18F3N3
M. Wt
273.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromet...

CAS Number

694499-26-8

Product Name

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline

Molecular Formula

C13H18F3N3

Molecular Weight

273.3 g/mol

InChI

InChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)9-10-2-3-11(17)8-12(10)13(14,15)16/h2-3,8H,4-7,9,17H2,1H3

InChI Key

ZMWAZMYBMAAMAW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₃H₁₈F₃N₃ and a molecular weight of 273.30 g/mol. It is characterized by the presence of a trifluoromethyl group and a piperazine moiety, which contribute to its unique chemical properties. The compound is identified by the CAS number 694499-26-8 and has various applications in medicinal chemistry and drug development, particularly in targeting specific biological pathways.

The chemical behavior of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can be analyzed through its potential reactions, including:

  • Nucleophilic substitutions: The trifluoromethyl group can participate in nucleophilic attack due to its electron-withdrawing nature.
  • Acid-base reactions: The amine group in the piperazine ring can act as a base, allowing for protonation under acidic conditions.
  • Coupling reactions: The aniline moiety can undergo coupling reactions, making it useful in synthesizing more complex structures.

Research indicates that 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline exhibits significant biological activity, particularly in the context of cancer therapy. It has been noted for its potential in inhibiting human epidermal growth factor receptor 2 (HER2), which is a target for certain anti-cancer therapies. The compound's structural features enhance its binding affinity to target proteins involved in tumor growth and metastasis .

Several methods have been developed for synthesizing 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline:

  • Direct amination: This method involves the reaction of 3-(trifluoromethyl)aniline with 4-methylpiperazine under controlled conditions to yield the desired product.
  • Multi-step synthesis: A more complex approach may involve intermediate compounds that are further reacted to form the final product.
  • Improved processes: Recent studies have focused on optimizing reaction conditions to enhance yield and purity, such as adjusting solvent systems or reaction temperatures .

The primary applications of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline include:

  • Pharmaceutical development: It serves as a lead compound in the development of drugs targeting HER2-positive cancers.
  • Biochemical research: Utilized in proteomics and other biochemical assays due to its specificity towards certain receptors .

Interaction studies involving 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline focus on its binding affinity and efficacy against various biological targets. Research has shown that it can effectively inhibit pathways associated with cancer proliferation, making it a candidate for further therapeutic exploration. Studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding interactions with target proteins .

Several compounds share structural similarities with 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. These include:

Compound NameCAS NumberSimilarity Index
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline630125-91-61.00
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine90390-11-70.74
N-Phenyl-3-(trifluoromethyl)aniline101-23-50.73
2-Methyl-3-(trifluoromethyl)aniline54396-44-00.74
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride1391417-19-80.72

Uniqueness

What sets 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline apart from these similar compounds is its specific combination of functional groups, which enhances its biological activity against HER2-positive cancer cells while maintaining favorable pharmacokinetic properties. Its trifluoromethyl group provides unique electronic characteristics that impact its interaction with biological targets, distinguishing it from other anilines and piperazines.

XLogP3

1.8

Wikipedia

4-(4-Methylpiperazin-1-ylmethyl)-3-trifluoromethylaniline

Dates

Modify: 2023-08-16

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